6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one
Description
This compound is a pyran-2-one derivative featuring a 6-methyl substituent on the pyran ring and a piperidin-4-yloxy group linked to a 2-phenylthiazole-4-carbonyl moiety.
Properties
IUPAC Name |
6-methyl-4-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxypyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-14-11-17(12-19(24)26-14)27-16-7-9-23(10-8-16)21(25)18-13-28-20(22-18)15-5-3-2-4-6-15/h2-6,11-13,16H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUODFEPKKSSYKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a complex organic molecule with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular structure of 6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one can be described as follows:
- Core Structure : Pyran-2-one
- Functional Groups :
- Methyl group at position 6
- Piperidine ring connected via an ether bond
- Thiazole derivative attached through a carbonyl linkage
The compound's IUPAC name reflects its intricate structure, which contributes to its biological activities.
Antimicrobial Activity
Thiazole derivatives, including compounds similar to 6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one, have been extensively studied for their antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth by interfering with cell wall synthesis and metabolic pathways. For instance, thiazole derivatives have shown significant activity against various strains of bacteria, including resistant strains, making them promising candidates for developing new antibiotics .
Anticancer Properties
The anticancer potential of thiazole derivatives has been highlighted in several studies. These compounds often exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and inhibition of tubulin polymerization. For example, a study demonstrated that thiazole-integrated compounds significantly reduced cell viability in A-431 cancer cells, showcasing their potential as chemotherapeutic agents .
Neuroprotective Effects
Recent investigations have revealed the neuroprotective properties of certain thiazole derivatives. The ability of these compounds to modulate neurotransmitter systems suggests their potential in treating neurodegenerative diseases. In particular, derivatives that interact with serotonin receptors have shown promise in enhancing cognitive function and providing neuroprotection against oxidative stress .
Anti-inflammatory Activity
Compounds containing thiazole moieties have also been evaluated for their anti-inflammatory effects. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions like arthritis and other inflammatory disorders .
The biological activity of 6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is largely dependent on its interaction with specific molecular targets within cells. The mechanisms include:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors can alter signaling pathways.
- Cell Cycle Disruption : Inducing apoptosis in cancer cells through disruption of the cell cycle.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity Assessment
In a study assessing the anticancer properties of thiazole derivatives, various analogs were synthesized and tested against multiple cancer cell lines. The results indicated that certain modifications to the thiazole ring significantly enhanced cytotoxicity. Notably, a compound similar to 6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one exhibited IC50 values lower than those of reference drugs like doxorubicin, indicating superior efficacy against specific cancer types .
Chemical Reactions Analysis
Synthetic Pathways
The compound features a pyran-2-one core linked to a piperidine-thiazole hybrid structure, synthesized via multi-step protocols:
Key Steps:
-
Pyran-2-one formation : Cyclocondensation of 4-hydroxy-6-methylpyran-2-one with aldehydes (e.g., benzaldehyde) and malononitrile in ethanol under reflux, catalyzed by DMAP (4-(dimethylamino)pyridine) .
-
Piperidine-thiazole coupling :
-
Thiazole synthesis : 2-Phenylthiazole-4-carboxylic acid is prepared via cyclization of α-bromoketones with thiourea derivatives .
-
Amide bond formation : The carboxylic acid reacts with piperidin-4-ylmethanol using coupling agents (e.g., EDCl/HOBt) to form 1-(2-phenylthiazole-4-carbonyl)piperidin-4-ol .
-
-
Ether linkage : Mitsunobu reaction or nucleophilic substitution joins the pyran-2-one hydroxyl group with the piperidine oxygen .
Table 1: Reaction Conditions and Yields
Pyran-2-One Ring
-
Electrophilic substitution : Reacts at the 4-position due to electron-withdrawing lactone carbonyl .
-
Ring-opening : Hydrolysis under acidic conditions yields 4-hydroxy-6-methylpyran-2-one derivatives, as confirmed by IR and NMR .
Piperidine-Thiazole Moiety
-
Amide hydrolysis : Stable under neutral conditions but cleaved by strong acids (e.g., H2SO4) to regenerate 2-phenylthiazole-4-carboxylic acid and piperidine .
-
Thiazole electrophilicity : The 4-carbonyl group participates in nucleophilic acyl substitutions (e.g., with amines) .
Stability and Degradation
-
Thermal stability : Decomposes above 250°C, as observed in thermogravimetric analysis (TGA) .
-
Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the ether linkage, forming 4-hydroxy-6-methylpyran-2-one and 1-(2-phenylthiazole-4-carbonyl)piperidin-4-ol .
Table 2: Degradation Pathways
| Condition | Major Products | Mechanism | Source |
|---|---|---|---|
| Acidic hydrolysis | 4-Hydroxy-6-methylpyran-2-one, thiazole acid | Nucleophilic attack | |
| UV light | Fragmented ether linkage | Homolytic cleavage |
Catalytic Modifications
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Structural Differences and Implications
The trifluoromethyl analog (C20H20F3NO4) replaces the thiazole with a pyrrolidine ring and a CF3-substituted phenyl group, increasing lipophilicity (logP ~3.5 estimated) and metabolic stability due to fluorine’s electronegativity .
Substituent Effects on Bioactivity Thiazole vs. Trifluoromethyl Group: The CF3 group in the second analog enhances membrane permeability and resistance to cytochrome P450 metabolism, a common strategy in CNS drug design . Sulfanyl Group: The phenylsulfanyl substituent in the third analog may engage in hydrophobic interactions but poses stability risks under oxidative conditions .
Molecular Weight and Drug-Likeness
- The target compound (MW 424.46) exceeds the typical Lipinski threshold (MW <500), suggesting possible challenges in oral bioavailability.
- The trifluoromethyl analog (MW 395.38) and sulfanyl analog (MW 373.47) fall closer to ideal ranges, prioritizing passive diffusion .
Research Findings and Trends
- Synthetic Accessibility : The target compound’s synthesis involves coupling a 2-phenylthiazole-4-carbonyl chloride with a piperidin-4-yloxy-pyran-2-one intermediate, requiring precise regioselectivity .
- Biological Relevance : While direct activity data are unavailable, analogs with trifluoromethyl or sulfanyl groups show promise in kinase inhibition (e.g., EGFR, VEGFR2) due to their electron-withdrawing effects and binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
